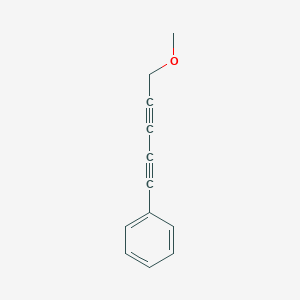
Benzene, (5-methoxy-1,3-pentadiynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (5-methoxy-1,3-pentadiynyl)-: is an organic compound characterized by a benzene ring substituted with a 5-methoxy-1,3-pentadiynyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-methoxy-1,3-pentadiynyl)- typically involves the coupling of a benzene derivative with a 5-methoxy-1,3-pentadiynyl group. This can be achieved through various organic synthesis techniques, including:
Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Heck Reaction: This palladium-catalyzed coupling reaction involves the reaction of an aryl halide with an alkene.
Industrial Production Methods: Industrial production of Benzene, (5-methoxy-1,3-pentadiynyl)- may involve large-scale Sonogashira or Heck reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, (5-methoxy-1,3-pentadiynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Sulfuric acid (H2SO4), Nitric acid (HNO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Halogenated benzenes, nitrobenzenes
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (5-methoxy-1,3-pentadiynyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, Benzene, (5-methoxy-1,3-pentadiynyl)- can be used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzene, (5-methoxy-1,3-pentadiynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the formation of covalent bonds or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds:
Anisole (Methoxybenzene): Anisole is a simpler benzene derivative with a single methoxy group. It is used in the synthesis of perfumes and pharmaceuticals.
Phenol (Hydroxybenzene): Phenol has a hydroxyl group attached to the benzene ring and is widely used in the production of plastics and resins.
Toluene (Methylbenzene): Toluene has a methyl group attached to the benzene ring and is used as an industrial solvent and in the production of explosives.
Uniqueness: Benzene, (5-methoxy-1,3-pentadiynyl)- is unique due to the presence of the 5-methoxy-1,3-pentadiynyl group, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives. This uniqueness makes it valuable in specialized applications where specific reactivity or interactions are required.
Propiedades
| 91368-24-0 | |
Fórmula molecular |
C12H10O |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
5-methoxypenta-1,3-diynylbenzene |
InChI |
InChI=1S/C12H10O/c1-13-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,11H2,1H3 |
Clave InChI |
FFTLVFZJBSTUOS-UHFFFAOYSA-N |
SMILES canónico |
COCC#CC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14362925.png)



